molecular formula C22H28N2O2 B114820 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate CAS No. 149848-04-4

3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate

Katalognummer B114820
CAS-Nummer: 149848-04-4
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: KCZPEZUEHNQJEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, also known as MPHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of phenylpropylamines and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various scientific research applications. It has been studied for its potential use as a dopamine reuptake inhibitor, which could make it useful in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain.

Wirkmechanismus

The exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which could result in increased levels of dopamine in the brain. This could lead to the various biochemical and physiological effects observed with 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate.
Biochemical and Physiological Effects:
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which could result in increased motivation and reward-seeking behavior. It has also been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been shown to exhibit anxiolytic and antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that it is a synthetic compound, which allows for precise control over its properties. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects, which could make it useful in a wide range of experiments. However, one of the limitations of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for research on 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate. One direction is to further investigate its potential use as a dopamine reuptake inhibitor and its potential applications in the treatment of conditions such as ADHD and Parkinson's disease. Another direction is to investigate its potential use as an antidepressant and anxiolytic agent. Additionally, further research could be done to better understand the exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate and its potential applications in a wide range of experiments.
Conclusion:
In conclusion, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential applications of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, it is clear that it has significant potential in various fields and could lead to important discoveries in the future.

Synthesemethoden

The synthesis of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate involves the reaction of 3-(4-methyl-1-piperazinyl)-1-phenylpropan-1-one with benzeneacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Eigenschaften

CAS-Nummer

149848-04-4

Produktname

3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate

Molekularformel

C22H28N2O2

Molekulargewicht

352.5 g/mol

IUPAC-Name

[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] 2-phenylacetate

InChI

InChI=1S/C22H28N2O2/c1-23-14-16-24(17-15-23)13-12-21(20-10-6-3-7-11-20)26-22(25)18-19-8-4-2-5-9-19/h2-11,21H,12-18H2,1H3

InChI-Schlüssel

KCZPEZUEHNQJEL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3

Kanonische SMILES

CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3

Synonyme

[3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] 2-phenylacetate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.